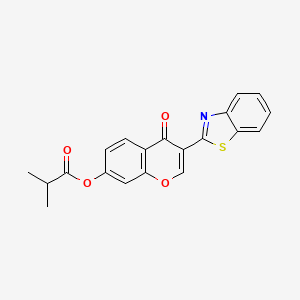

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been found to exhibit a wide range of biological activities and are a key structural motif in a number of pharmaceutical drugs . Chromenes, on the other hand, are a class of organic compounds with a fused benzene and pyran ring . This structure is a component of many natural products and pharmaceuticals.

Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of chromenes is often achieved through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of sulfuric acid .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Chromenes have a structure composed of a benzene ring fused to a pyran ring, which is a six-membered ring containing one oxygen atom .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring . Chromenes can also undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate” would depend on the specific structure of the compound, including the nature and position of any substituents. In general, benzothiazoles and chromenes are stable compounds that are often crystalline solids at room temperature .Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis and Antimicrobial Activities : Novel derivatives have been synthesized with promising antimicrobial activities against various bacterial and fungal pathogens. These compounds exhibit significant inhibition of microbial growth, highlighting their potential as antimicrobial agents (Shankar et al., 2017).

Antitumor and Cytotoxicity Evaluation : Research includes the synthesis of compounds bearing benzothiazole and chromenone moieties for evaluation against cancer cell lines. Some of these synthesized compounds have shown notable anticancer activities, suggesting their utility in developing novel cancer therapies (El-Helw et al., 2019).

Chemical Sensors and Fluorescence Studies : The development of chemical sensors based on coumarin-benzothiazole derivatives for detecting ions like Fe(III) demonstrates the utility of these compounds in analytical chemistry. They serve as selective and sensitive fluorescence sensors, offering practical applications in environmental monitoring and diagnostics (Joshi et al., 2015).

Material Science Applications

Polymer and Coating Applications : Coumarin-thiazole derivatives have been utilized to impart antimicrobial properties to polymers and coatings. This research highlights the potential of integrating such compounds into materials to enhance their resistance against microbial degradation and contamination (El‐Wahab et al., 2014).

Molecular Docking and Computational Studies

Molecular Docking for Drug Discovery : The computational studies and molecular docking have been employed to assess the binding affinities of coumarin-benzothiazole derivatives towards various biological targets. This approach facilitates the identification of potential lead compounds for further development in drug discovery efforts (Ghani et al., 2022).

Mécanisme D'action

The mechanism of action of benzothiazole and chromene derivatives can vary widely depending on the specific compound and its biological target . Many benzothiazole derivatives have been found to exhibit anti-tubercular activity, with their mechanism of action often involving inhibition of key enzymes in the Mycobacterium tuberculosis bacterium .

Orientations Futures

The future directions for research into this compound would likely involve further exploration of its synthesis, properties, and potential biological activity. Given the known activities of many benzothiazole and chromene derivatives, it could be of interest in the development of new pharmaceutical drugs .

Propriétés

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4S/c1-11(2)20(23)25-12-7-8-13-16(9-12)24-10-14(18(13)22)19-21-15-5-3-4-6-17(15)26-19/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKALTLWQAWQQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] 2-methylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B2884382.png)

![2-[N-[(2-Ethyltriazol-4-yl)methyl]-3-methylanilino]ethanesulfonyl fluoride](/img/structure/B2884385.png)

![[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol](/img/structure/B2884387.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2884391.png)

![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2884393.png)

![Methyl 2-amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2884394.png)

![2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2884395.png)